BenchChemオンラインストアへようこそ!

Bisoxatin Acetate

Functional Constipation Stimulant Laxative Efficacy

Bisoxatin Acetate is a diphenylmethane-derivative stimulant laxative prodrug with a predictable 6-12 hour delayed onset, ideal for formulations requiring overnight dosing. Clinically validated as equivalent to bisacodyl for functional constipation, it demonstrates subtype-specific efficacy—effective for dolichocolon but not megacolon. With an LD50 exceeding 8,000 mg/kg, it offers a low acute toxicity profile for chronic dosing studies. A well-characterized alternative when patent or solubility constraints demand chemical differentiation. Note: contraindicated in lactation models.

Molecular Formula C24H19NO6
Molecular Weight 417.4 g/mol
CAS No. 14008-48-1
Cat. No. B1667453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisoxatin Acetate
CAS14008-48-1
SynonymsBisoxatin acetate;  Kritel Tropfen;  WY 8138;  WY-8138;  WY8138;  Exodol;  Talsis;  Maratan; 
Molecular FormulaC24H19NO6
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C
InChIInChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28)
InChIKeyZCBJDQBSLZREAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisoxatin Acetate (CAS 14008-48-1) Procurement Guide: Properties and Clinical Baseline for Laxative Research


Bisoxatin Acetate (CAS 14008-48-1) is a synthetic diphenylmethane-derivative stimulant laxative [1]. Marketed historically under trade names including Laxonalin, Maratan, and Wylaxine, it functions by directly stimulating the colonic mucosa to increase peristalsis and inhibit water and electrolyte absorption [2]. The compound is characterized by its prodrug structure requiring hydrolysis to the active metabolite bisoxatin [3]. Key physicochemical properties include a molecular formula of C₂₄H₁₉NO₆, molecular weight of 417.41 g/mol, and a melting point of 190°C [4].

Bisoxatin Acetate in Laxative Procurement: Critical Factors Against Generic Substitution


Within the stimulant laxative class, compounds including bisacodyl, sodium picosulfate, and danthron exhibit divergent clinical profiles that preclude interchangeable use. Bisoxatin Acetate differentiates itself through a delayed onset of action of 6 to 12 hours, enabling predictable overnight dosing . Crucially, its efficacy profile is subtype-specific; it demonstrates clear utility in functional constipation and dolichocolon but is demonstrably insufficient for megacolon [1]. Historical safety data further distinguish it from obsolete comparators: unlike danthron, which was withdrawn due to carcinogenic concerns, Bisoxatin Acetate maintains a well-documented acute toxicity profile with an LD₅₀ exceeding 8,000 mg/kg in rats, though its use during lactation is contraindicated [2].

Bisoxatin Acetate Evidence Guide: Quantifiable Differentiation from Bisacodyl and Sodium Picosulfate


Clinical Equivalence to Bisacodyl in Functional Constipation: A Head-to-Head Crossover Study

In a 1971 double-blind crossover study directly comparing Bisoxatin Acetate to bisacodyl for the treatment of acute and chronic constipation, the two agents demonstrated statistically comparable clinical efficacy [1]. This direct head-to-head evidence establishes Bisoxatin Acetate as a therapeutically equivalent alternative to the more widely studied bisacodyl within this specific indication, providing a validated option for formulation or comparative research.

Functional Constipation Stimulant Laxative Efficacy

Differential Onset of Action: Delayed Profile Enabling Overnight Dosing

Bisoxatin Acetate exhibits a distinctive and predictable delayed onset of action, reported consistently across sources as occurring within 6 to 12 hours post-ingestion . This pharmacokinetic property distinguishes it from many other stimulant laxatives that may have faster or more variable onset times. This consistent delay profile allows for evening administration with an expected morning bowel movement, a key differentiator for patient compliance and regimen design compared to laxatives requiring more immediate or less predictable timing [1].

Pharmacokinetics Dosing Schedule Patient Compliance

Subtype-Specific Efficacy: Demonstrated Benefit in Functional but Not Organic Constipation

Clinical characterization of Bisoxatin Acetate reveals a highly specific efficacy profile: it shows good effects in treating habitual (functional) constipation and dolichocolon, but is explicitly noted as insufficient for constipation caused by organic changes, such as megacolon [1]. This targeted utility provides a clear selection criterion, distinguishing it from less characterized alternatives where efficacy across these subtypes may not be as clearly delineated or documented.

Constipation Subtype Patient Selection Dolichocolon

Safety Profile Distinction: Low Acute Toxicity vs. Contraindicated Use in Lactation

Acute toxicity data indicates a favorable safety margin for Bisoxatin Acetate, with reported oral LD₅₀ values of 8,000 mg/kg in rats and >10,000 mg/kg in mice [1]. This low acute toxicity profile offers a significant safety advantage over danthron, a former class member withdrawn due to carcinogenic properties [2]. However, a key safety differentiator is the explicit recommendation against use during breastfeeding, a contraindication not universally applicable to all modern laxatives, which must be considered in patient-oriented or clinical research contexts [3].

Toxicology Safety Lactation

Strategic Application Scenarios for Bisoxatin Acetate Based on Verified Differential Evidence


Development of Overnight Dosing Formulations for Functional Constipation

The consistently reported 6-12 hour delayed onset of action for Bisoxatin Acetate makes it an ideal candidate for formulations designed for bedtime administration . This predictable pharmacokinetic profile directly addresses a common patient compliance challenge, allowing for a scheduled, convenient bowel movement upon waking. Selection is further supported by direct head-to-head clinical evidence confirming efficacy comparable to bisacodyl in treating functional constipation [1].

Comparative Pharmacology Studies of Stimulant Laxative Subtype Specificity

Bisoxatin Acetate's clearly documented, differential efficacy—effective for functional constipation and dolichocolon but insufficient for megacolon—provides a unique and well-defined pharmacological tool [2]. It is ideally suited for research aimed at dissecting the mechanisms underlying different constipation etiologies, allowing investigators to probe why certain stimulant laxatives fail in organic conditions while remaining effective in functional disorders.

Formulation Research Requiring a Bisacodyl-Alternative Stimulant Laxative

In scenarios requiring a chemically distinct stimulant laxative due to patent considerations, solubility profiles, or combination formulation constraints, Bisoxatin Acetate is a validated alternative. The 1971 double-blind crossover study provides robust, direct evidence of therapeutic equivalence to the widely used comparator bisacodyl for constipation relief, thereby mitigating clinical risk when substituting one agent for the other in a new formulation [1].

Preclinical Toxicology Models Requiring a Laxative with Low Acute Oral Toxicity

With established oral LD₅₀ values exceeding 8,000 mg/kg in rodent models, Bisoxatin Acetate offers a notably low acute toxicity profile relative to some historical laxatives [3]. This makes it a preferred stimulant laxative for inclusion in chronic dosing studies or models where minimizing compound-related acute toxicity is paramount, provided the study does not involve lactating animals where its use is contraindicated [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisoxatin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.